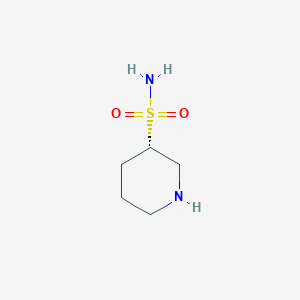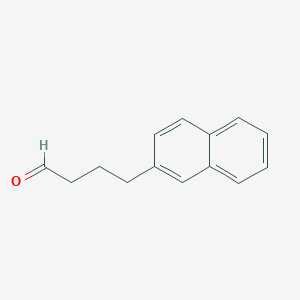
4-(Naphthalen-2-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-2-yl)butanal is an organic compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 4-(Naphthalen-2-yl)butanal can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with butanal in the presence of a catalyst. The reaction conditions typically include a solvent such as toluene and a catalyst like palladium on carbon. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
4-(Naphthalen-2-yl)butanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 4-(Naphthalen-2-yl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-(Naphthalen-2-yl)butanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Naphthalen-2-yl)butanal has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its derivatives have been studied for their potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
In biology and medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it a valuable intermediate in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-2-yl)butanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biological pathways, including those involved in cell signaling, gene expression, and enzyme activity.
The molecular targets of this compound may include proteins, nucleic acids, and other biomolecules. The specific pathways affected by the compound depend on its structure and the nature of its interactions with these targets.
Comparaison Avec Des Composés Similaires
4-(Naphthalen-2-yl)butanal can be compared with other similar compounds, such as 4-(Naphthalen-2-yl)butanoic acid and 4-(Naphthalen-2-yl)butanol.
4-(Naphthalen-2-yl)butanoic acid: This compound is an oxidized form of this compound and has different chemical properties and reactivity. It is used in different applications, including as an intermediate in organic synthesis.
4-(Naphthalen-2-yl)butanol: This reduced form of this compound has distinct physical and chemical properties. It is used in the synthesis of various organic compounds and materials.
The uniqueness of this compound lies in its aldehyde group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through various chemical reactions.
By understanding the properties, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds, researchers can explore the potential of this compound in various fields and develop new applications for this versatile compound.
Propriétés
Numéro CAS |
100885-87-8 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
4-naphthalen-2-ylbutanal |
InChI |
InChI=1S/C14H14O/c15-10-4-3-5-12-8-9-13-6-1-2-7-14(13)11-12/h1-2,6-11H,3-5H2 |
Clé InChI |
WFTLTSOFIDZVLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


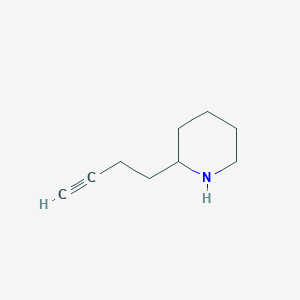
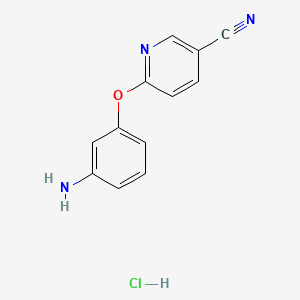
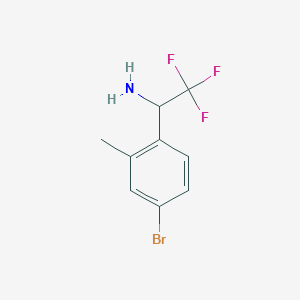
![3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13547944.png)


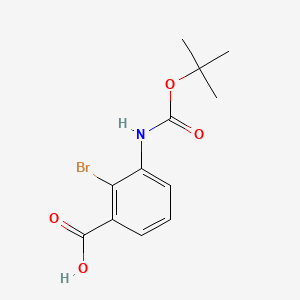

![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid](/img/structure/B13547979.png)

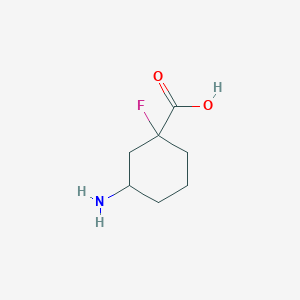
![1-[(3-Bromo-4-methylphenyl)methyl]piperazine](/img/structure/B13547993.png)

